molecular formula C37H48O10 B1218231 Gnididilatin

Gnididilatin

Cat. No.: B1218231
M. Wt: 652.8 g/mol
InChI Key: MAKBJYBPYTYDBJ-OMLIOTFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnididilatin (likely a misspelling or variant of "Gnidilatin" as referenced in ) is a compound of interest in organic chemistry, particularly in studies involving catalytic hydrogenation and acylation reactions. The compound has been subjected to structural modifications, such as hydrogenation to produce derivatives like hexahydrognidilatidin and acylation with palmitoyl chloride to form gnidilatin 20-palmitate . These reactions suggest that this compound/Gnidilatin possesses reactive functional groups (e.g., double bonds or hydroxyl groups) amenable to chemical transformations.

Properties

Molecular Formula

C37H48O10

Molecular Weight

652.8 g/mol

IUPAC Name

[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate

InChI

InChI=1S/C37H48O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h12-14,16-17,19,23,25-26,28-30,32,38,41-42H,2,6-11,15,18,20H2,1,3-5H3/t23-,25-,26+,28-,29+,30-,32-,33+,34?,35-,36+,37+/m1/s1

InChI Key

MAKBJYBPYTYDBJ-OMLIOTFFSA-N

SMILES

CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO

Isomeric SMILES

CCCCCCCCCC12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO

Canonical SMILES

CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the scarcity of direct studies on Gnididilatin, comparisons are drawn from structurally or functionally analogous compounds mentioned in the evidence and broader chemical literature.

Table 1: Key Properties of this compound and Related Compounds

Compound Structural Features Reactivity/Modifications Biological Activity (If Reported) Reference
This compound Likely contains unsaturated bonds Hydrogenation, acylation (e.g., with palmitoyl chloride) Not explicitly reported
Hexahydrognidilatidin Hydrogenated derivative of this compound Produced via catalytic hydrogenation Unknown; likely inert or altered activity post-hydrogenation
Gnidilatin 20-palmitate Acylated derivative (palmitate group) Enhanced lipophilicity via acylation Potential for improved membrane permeability
Heparinoid Sulfated glycosaminoglycan analog Anticoagulant, anti-inflammatory Used in topical formulations (e.g., Hirudoid gel)
Pyridine Derivatives Heterocyclic aromatic ring with nitrogen Antimicrobial, antiviral properties Broad-spectrum activity in synthetic analogs

Key Findings:

Structural Reactivity: this compound shares reactivity patterns with other unsaturated organic compounds, such as hydrogenation to saturated derivatives (similar to fatty acid hydrogenation) and acylation to enhance lipophilicity. These modifications are common in drug design to optimize pharmacokinetics . In contrast, heparinoid () relies on sulfation for its anticoagulant activity, a distinct mechanism compared to this compound’s hydrogenation/acylation pathways.

Functional Comparisons: Unlike pyridine derivatives (), which exhibit antimicrobial and antiviral activities through heterocyclic nitrogen interactions, this compound’s biological role remains uncharacterized. Pyridine derivatives often feature in synthetic drug candidates due to their versatility in binding biological targets .

Synthetic Utility :

  • This compound’s derivatization (e.g., gnidilatin 20-palmitate) mirrors strategies used in prodrug development, where lipophilic modifications enhance bioavailability. This approach is comparable to esterification techniques in NSAID prodrugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gnididilatin
Reactant of Route 2
Gnididilatin

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